

An In-depth Technical Guide to 2-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde

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Compound of Interest

Compound Name: 2-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde

CAS No.: 588678-18-6

Cat. No.: B1595631

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde**, a substituted benzaldehyde derivative of interest in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, a proposed synthesis protocol, and potential applications, particularly in the context of targeted therapies. Furthermore, it outlines key analytical methodologies for its characterization and provides essential safety and handling information. The insights presented herein are curated to support researchers and drug development professionals in leveraging this compound for novel therapeutic interventions.

Chemical Identity and Physicochemical Properties

2-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde is a unique organic molecule featuring a benzaldehyde core substituted with a methoxy group and a 3-chlorobenzyl ether linkage. This distinct substitution pattern imparts specific chemical and physical properties that are crucial for its biological activity and application in drug design.

Table 1: Physicochemical Properties of **2-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde**^[1]
^[2]

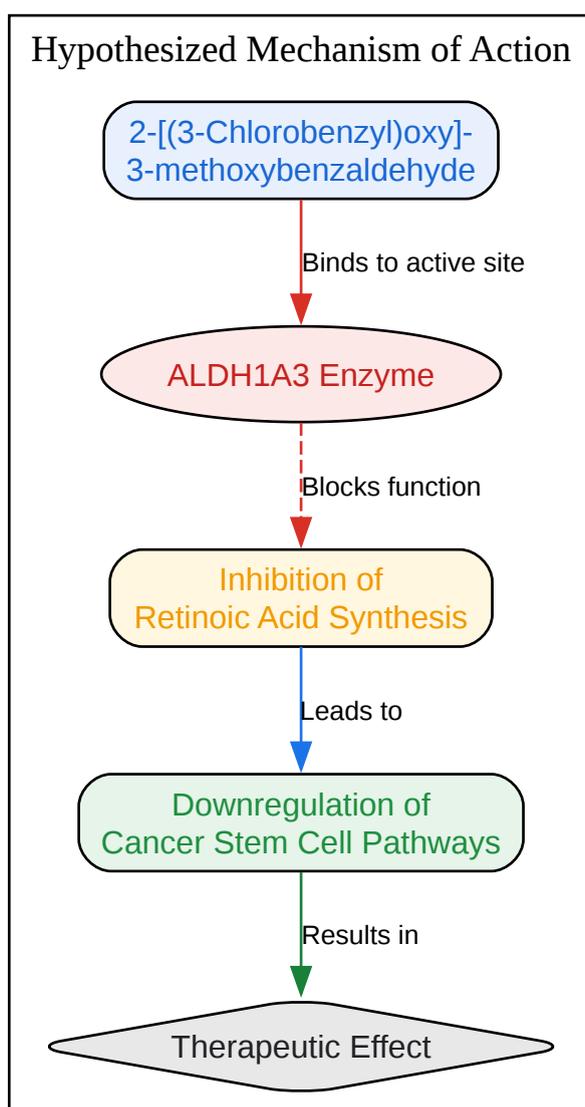
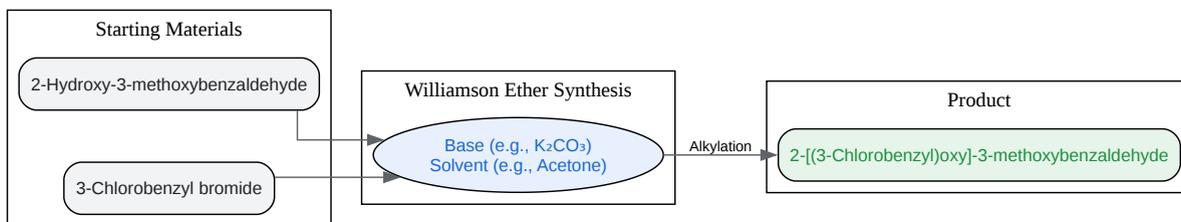
Property	Value
CAS Number	588678-18-6
Molecular Formula	C ₁₅ H ₁₃ ClO ₃
Molecular Weight	276.71 g/mol
Appearance	Solid (predicted)
InChI	1S/C15H13ClO3/c1-18-14-7-3-5-12(9-17)15(14)19-10-11-4-2-6-13(16)8-11/h2-9H,10H2,1H3
InChI Key	RNINKNNHHKSNBN-UHFFFAOYSA-N
SMILES	<chem>Clc1cc(ccc1)COc2c(cccc2C=O)OC</chem>

Synthesis and Purification

While a specific, peer-reviewed synthesis protocol for **2-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde** is not readily available in the public domain, a logical and efficient synthetic route can be proposed based on established organic chemistry principles and analogous reactions. The most plausible approach involves the Williamson ether synthesis, a robust and widely used method for forming ethers.

Proposed Synthetic Pathway

The synthesis of the target compound can be envisioned in a two-step process starting from commercially available 2-hydroxy-3-methoxybenzaldehyde and 3-chlorobenzyl bromide.



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Sources

- 1. calpaclab.com [calpaclab.com]
- 2. 2- (3-Chlorobenzyl)oxy -3-methoxybenzaldehyde AldrichCPR 588678-18-6 [sigmaaldrich.com]
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